4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid
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Overview
Description
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and a nitro group attached to a terphenyl backbone
Preparation Methods
The synthesis of 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method is the solvothermal reaction, where the compound is synthesized by reacting appropriate precursors in a solvent under high temperature and pressure conditions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and alcohols or acid chlorides for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitro group provide multiple binding sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various catalytic and adsorption processes, depending on the specific metal and reaction conditions .
Comparison with Similar Compounds
Similar compounds include:
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: This compound has a similar terphenyl backbone but lacks the carboxylic acid and nitro groups.
[1,1′3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid: This compound has multiple carboxylic acid groups but does not have the nitro group.
The uniqueness of 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid lies in its combination of carboxylic acid and nitro groups, which provide versatile binding sites for metal coordination and potential for various chemical modifications.
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO8/c29-25(30)18-7-1-15(2-8-18)21-13-22(16-3-9-19(10-4-16)26(31)32)24(28(35)36)23(14-21)17-5-11-20(12-6-17)27(33)34/h1-14H,(H,29,30)(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMICEFRQOFGXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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